Guanosine 5'-triphosphate-5'-adenosine is derived from the combination of guanosine 5'-triphosphate and adenosine. It belongs to the class of ribonucleotides, which are essential for various cellular functions. The compound can be synthesized enzymatically or chemically, with applications spanning molecular biology and biochemistry.
The synthesis of guanosine 5'-triphosphate-5'-adenosine can be achieved through several methods:
These synthetic routes are critical for producing GpppA in laboratory settings for research and therapeutic applications.
Guanosine 5'-triphosphate-5'-adenosine has a complex molecular structure characterized by:
The spatial arrangement allows for interactions essential for its biological functions, including binding to RNA polymerases during transcription .
Guanosine 5'-triphosphate-5'-adenosine participates in several key chemical reactions:
The mechanism of action for guanosine 5'-triphosphate-5'-adenosine primarily revolves around its role as a signaling molecule:
The binding affinity and kinetics associated with GpppA interactions are critical for understanding its role in cellular processes .
Guanosine 5'-triphosphate-5'-adenosine exhibits several notable physical and chemical properties:
These properties are essential for its function as a biochemical reagent in laboratory applications.
Guanosine 5'-triphosphate-5'-adenosine has diverse applications across various scientific fields:
Guanosine 5'-triphosphate-5'-adenosine (Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with adenosine) is a dinucleoside polyphosphate with the chemical formula C₂₀H₂₇N₁₀O₁₇P₃ and a molecular weight of 772.41 g/mol [1] [8]. Its structure consists of guanosine and adenosine moieties linked via a unique 5'-5' triphosphate bridge, forming a linear G(5')ppp(5')A topology. This architecture contrasts with standard 3'-5' phosphodiester bonds in nucleic acids [2] [8]. The molecule exhibits defined stereochemistry at multiple chiral centers within the ribose sugars, adopting β-D-ribofuranose configurations. The guanine base features a characteristic 2-amino-6-oxopurine core, while adenine presents a 6-aminopurine system [8].
The triphosphate linker contributes significant conformational flexibility, allowing rotation around P–O bonds, while electrostatic repulsion between anionic phosphate groups influences overall molecular geometry. Nuclear magnetic resonance studies indicate that the glycosidic bonds adopt anti conformations, with ribose sugars in C3'-endo puckering [8]. This stereochemical arrangement facilitates specific biological recognitions, particularly in RNA capping interactions.
Table 1: Atomic-Level Structural Features
Structural Element | Description |
---|---|
Glycosidic Bond Orientation | Anti conformation for both nucleosides |
Ribose Puckering | C3'-endo for guanosine and adenosine |
Triphosphate Torsion Angles | Variable O–P–O angles (120°-180°) due to rotational freedom |
Hydrogen Bonding Capacity | 10 hydrogen bond donors and 20 acceptors |
Ionization State | Polyanionic (3–4 negative charges at physiological pH) |
This dinucleotide exhibits high water solubility (≥50 mg/mL), producing clear to slightly hazy, colorless solutions . Its polar surface area of 403.12 Ų and polyanionic character under physiological conditions account for this hydrophilicity. Computational predictions indicate a calculated LogP of -8.2, confirming extreme polarity and negligible membrane permeability [8]. The compound demonstrates moderate thermal stability but is susceptible to hydrolytic degradation under specific conditions:
Table 2: Physicochemical Properties
Property | Value/Characteristic | Methodology |
---|---|---|
Water Solubility | ≥50 mg/mL | Experimental measurement |
Calculated LogP | -8.2 | ALOGPS prediction |
pKa (Strongest Acidic) | 0.81 | ChemAxon prediction |
pKa (Strongest Basic) | 5.0 | ChemAxon prediction |
Polar Surface Area | 403.12 Ų | Computational prediction |
Storage Stability | -20°C (long-term), aqueous solutions require -80°C | Experimental stability data |
The synthesis of Guanosine 5'-triphosphate-5'-adenosine employs both enzymatic and chemical strategies. Enzymatic approaches leverage RNA capping enzymes to catalyze the formation of the 5'-5' triphosphate bridge between guanosine triphosphate and adenosine monophosphate [7]. Chemical synthesis involves condensation of activated nucleotide derivatives:
Significant analog development has expanded its research applications:
These analogs enable studies of RNA metabolism, particularly in vitro transcription systems where they are incorporated into RNA 5' termini to mimic natural cap structures [2] [6].
Guanosine 5'-triphosphate-5'-adenosine occupies a distinct biochemical niche compared to standard nucleotides:
The molecular weight (772.41 g/mol) significantly exceeds that of adenosine triphosphate (507.18 g/mol) or guanosine triphosphate (523.18 g/mol) [4] .
Functional Comparisons:
Table 3: Comparative Analysis of Nucleotide Derivatives
Property | Guanosine 5'-triphosphate-5'-adenosine | Adenosine Triphosphate | Guanosine Triphosphate |
---|---|---|---|
Molecular Formula | C₂₀H₂₇N₁₀O₁₇P₃ | C₁₀H₁₆N₅O₁₃P₃ | C₁₀H₁₆N₅O₁₄P₃ |
Primary Biological Role | mRNA 5' capping | Universal energy carrier | G-protein activation |
Polymer Incorporation | 5' terminus only | Internal RNA positions | Internal RNA positions |
Enzymatic Hydrolysis | Low susceptibility to typical NTPases | High susceptibility | High susceptibility |
Cap-Binding Protein Affinity | High (especially methylated analogs) | None | None |
Intracellular Concentration | Trace amounts | 2-10 mM | 0.1-0.5 mM |
The molecule's unique 5'-5' linkage prevents its incorporation into RNA backbones, distinguishing it from nucleoside triphosphates while enabling specific recognition by cap-binding complexes like eukaryotic initiation factor 4E [6] [7]. This structural specialization underpins its exclusive role in post-transcriptional gene regulation.
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